6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
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Overview
Description
“6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid Methyl Ester” is an intermediate in the preparation of Azasetron . The molecular weight is 241.63 .
Molecular Structure Analysis
The molecular formula of “6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester” is C11H10ClNO4 . The molecular weight is 255.65 .Physical and Chemical Properties Analysis
The boiling point of “6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester” is predicted to be 498.8±45.0 °C . The density is 1.384 . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Hydrolysis : 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine has been synthesized and studied for its hydrolysis behavior. Hydrolysis of similar compounds resulted in products like pyruvic acid, carbon dioxide, and amines, highlighting its chemical reactivity and potential use in synthesis pathways (Iwanami et al., 1964).
Biological and Antibacterial Activity
- Antibacterial Activity : This compound has shown promising results in antibacterial applications. It exhibited significant activity against bacteria like E. coli, Staphylococcus aureus, and Pseudomonas (Kadian, Maste, & Bhat, 2012).
Advanced Synthesis Techniques
- Enhanced Synthesis Methods : Recent research has focused on improving the synthesis techniques for benzoxazine compounds, including 6-chloro variants, using advanced methods like microwave-assisted synthesis and Suzuki–Miyaura cross-coupling, indicating its growing importance in pharmaceutical and chemical industries (Yu, Zheng, Wu, & Dai, 2013).
Photoreactive Properties
- Photochemical Transformation : Unique photoreactions of similar benzoxazine compounds have been explored, leading to the formation of complex structures like β-lactams. This shows the compound's potential in photochemistry and material sciences (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).
Mechanism of Action
Target of Action
Similar compounds have been reported to act as poly (adp-ribose) polymerase (parp) inhibitors .
Mode of Action
As a potential PARP inhibitor, it may interact with its target by binding to the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
As a potential parp inhibitor, it could be involved in dna repair pathways, where parp plays a crucial role .
Result of Action
As a potential PARP inhibitor, it could potentially prevent DNA repair, leading to cell death, particularly in cancer cells .
Properties
IUPAC Name |
6-chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-4-1-5(9(13)14)8-6(2-4)11-7(12)3-15-8/h1-2H,3H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIMCPSGEWFLBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563346 |
Source
|
Record name | 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-45-9 |
Source
|
Record name | 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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